molecular formula C3H2BF6K B1461199 Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate CAS No. 2144763-11-9

Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate

Cat. No. B1461199
CAS RN: 2144763-11-9
M. Wt: 201.95 g/mol
InChI Key: YODISBMHPQHSEO-UHFFFAOYSA-N
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Description

Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate is a chemical compound with the molecular formula C3H5BF3K . It is categorized under Trifluoroborate Salts . The CAS number for this compound is 2144763-11-9 .


Molecular Structure Analysis

The molecular weight of Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate is 147.98 g/mol . The InChI code for this compound is 1S/C3H4BF6.K/c5-3(6,7)1-2-4(8,9)10;/h1-2H2;/q-1;+1 .


Chemical Reactions Analysis

Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate is involved in various chemical reactions. Some of these include copper-mediated C (aryl)-O, C (aryl)-N, and C (aryl)-S bond formation , Suzuki-Miyaura cross-coupling reactions of alkylboronic acid derivatives or alkyitrifluoroborates with aryl, alkenyl or alkyl halides and triflates , and palladium-catalyzed, direct boronic acid synthesis from aryl chlorides .


Physical And Chemical Properties Analysis

The molecular weight of Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate is 147.98 g/mol . The InChI code for this compound is 1S/C3H4BF6.K/c5-3(6,7)1-2-4(8,9)10;/h1-2H2;/q-1;+1 .

properties

IUPAC Name

potassium;trifluoro(3,3,3-trifluoroprop-1-en-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BF6.K/c1-2(3(5,6)7)4(8,9)10;/h1H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODISBMHPQHSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(=C)C(F)(F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BF6K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate

CAS RN

2144763-11-9
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2144763-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate
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Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate
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